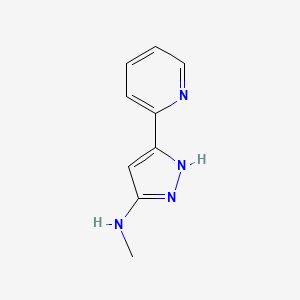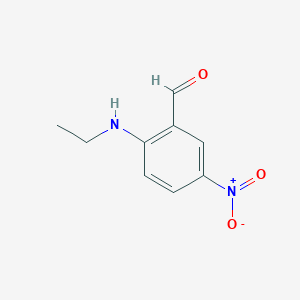
6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with 1,2,3,6-tetrahydropyridine derivatives in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient synthetic routes, such as continuous flow chemistry techniques. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to known bioactive molecules.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
6-Acetyl-2,3,4,5-tetrahydropyridine: A substituted tetrahydropyridine with distinct chemical properties.
Uniqueness
6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine stands out due to its unique combination of a pyridine ring and a tetrahydropyridine moiety, which imparts specific chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for diverse research applications .
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
6-(1,2,3,6-tetrahydropyridin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-4,12H,5-7H2,(H2,11,13) |
Clave InChI |
FHPWLMWQQFVECO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=NC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13177653.png)
![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)

![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)


![2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B13177678.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol](/img/structure/B13177688.png)
![({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13177689.png)


